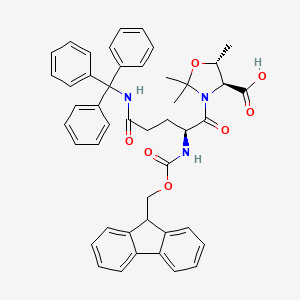

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53)/t30-,39+,41+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTGZPUCAULNOC-QZNHJORUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H45N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH is a highly specialized dipeptide derivative crucial for advancements in solid-phase peptide synthesis (SPPS), particularly in the production of complex, aggregation-prone peptides. This guide provides a comprehensive overview of its chemical structure, a detailed representative synthesis protocol, and its applications in research and drug development.

This compound is a pseudoproline dipeptide. Pseudoproline derivatives are synthetically modified dipeptides designed to temporarily introduce a "kink" into the peptide backbone, mimicking the structure of proline.[1] This structural disruption effectively hinders the formation of secondary structures like β-sheets during SPPS, which are a primary cause of peptide aggregation and incomplete synthesis. The oxazolidine (B1195125) ring, formed from the threonine residue, is stable during the coupling reactions but is readily cleaved under the final trifluoroacetic acid (TFA) treatment, regenerating the native threonine residue in the final peptide.

Chemical Structure and Properties

The chemical structure of this compound incorporates three key protective groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminal amine, allowing for sequential amino acid addition in SPPS.

-

Trt (Trityl): An acid-labile protecting group for the side chain amide of glutamine, preventing undesirable side reactions.

-

Psi(Me,Me)pro (Pseudoproline): A temporary, acid-labile oxazolidine ring formed from the threonine residue and acetone, which disrupts secondary structure formation.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₄₆H₄₅N₃O₇ | [2] |

| Molecular Weight | 751.9 g/mol | [2] |

| CAS Number | 1572725-72-4 | [2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥97% (HPLC) | |

| Storage Conditions | 2-8 °C |

Experimental Protocols

While the precise, proprietary industrial synthesis protocols are not publicly available, a representative experimental procedure can be outlined based on established methods for pseudoproline dipeptide synthesis.

Synthesis of this compound

The synthesis is a two-stage process: first, the formation of the Thr(Psi(Me,Me)pro)-OH moiety, followed by coupling with Fmoc-Gln(Trt)-OH.

Part 1: Synthesis of H-Thr(Psi(Me,Me)pro)-OH

-

Reaction Setup: L-Threonine (1 equivalent) is suspended in a suitable solvent such as acetone, which also serves as the reactant.

-

Acid Catalysis: A catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH), is added to the suspension.

-

Oxazolidine Ring Formation: The reaction mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: The reaction is quenched, and the product is isolated and purified, typically by crystallization or chromatography, to yield H-Thr(Psi(Me,Me)pro)-OH.

Part 2: Coupling with Fmoc-Gln(Trt)-OH

-

Activation of Fmoc-Gln(Trt)-OH: Fmoc-Gln(Trt)-OH (1 equivalent) is dissolved in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1 equivalent) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) are added. The mixture is stirred at 0 °C for approximately 30 minutes to form the activated ester.

-

Coupling Reaction: The synthesized H-Thr(Psi(Me,Me)pro)-OH (1 equivalent) is dissolved in DMF with a base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction. This solution is then added to the activated Fmoc-Gln(Trt)-OH solution.

-

Reaction Monitoring and Completion: The reaction is stirred at room temperature and monitored by TLC or LC-MS.

-

Purification: Upon completion, the reaction mixture is worked up to remove by-products and unreacted starting materials. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound as a solid.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure. The spectra are expected to show characteristic peaks for the Fmoc, Trt, and pseudoproline groups, as well as the amino acid backbones. While specific spectral data is not publicly available, a certificate of analysis from a commercial supplier would typically confirm the structure by NMR.[4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the final product. The expected mass-to-charge ratio ([M+H]⁺) would correspond to the molecular weight of 751.9.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is employed as a dipeptide building block in Fmoc-based SPPS. Its use is particularly advantageous in the synthesis of long or hydrophobic peptides that are prone to aggregation.

Experimental Workflow for SPPS

Caption: A generalized workflow for the incorporation of this compound in SPPS.

Signaling Pathways and Drug Development

Currently, there is no specific, publicly available research detailing the direct involvement of the this compound dipeptide itself in any biological signaling pathways. Its primary role is that of a synthetic building block. However, its application is critical in the synthesis of bioactive peptides that may target various signaling pathways. The ability to synthesize previously inaccessible peptides opens up new avenues for drug discovery and the study of protein-protein interactions.[3]

Conclusion

This compound is a powerful tool in the field of peptide chemistry. Its unique structure, combining key protecting groups with the innovative pseudoproline concept, enables the successful synthesis of challenging peptides. This technical guide provides researchers and drug development professionals with a foundational understanding of its properties, a representative synthesis protocol, and its critical application in advancing peptide-based therapeutics and research. The continued use of such advanced building blocks will undoubtedly facilitate the development of novel peptide drugs and a deeper understanding of complex biological systems.

References

A Technical Guide to Pseudoproline Dipeptides in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, the synthesis of long, complex, or hydrophobic peptides is often hampered by the aggregation of the growing peptide chain.[1][2] This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, poor yields, and significant purification challenges.[1][3] Pseudoproline dipeptides, first introduced by Wöhr and Mutter in 1995, are powerful synthetic tools designed to mitigate these issues.[1] They are reversibly protected dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys) that act as temporary "kink" inducers in the peptide backbone, effectively disrupting secondary structure formation.[1][2] Their incorporation leads to remarkable improvements in the quality, purity, and yield of synthetic peptides, enabling the successful synthesis of sequences previously deemed intractable.[2][4][5]

Structure and Chemistry of Pseudoproline Dipeptides

Pseudoproline dipeptides are created by reacting the side-chain hydroxyl group of a Ser or Thr residue, or the thiol group of a Cys residue, with an aldehyde or ketone (commonly formaldehyde (B43269) or acetone/dimethoxypropane) to form a five-membered ring.[1][6] This results in an oxazolidine (B1195125) ring for Ser/Thr or a thiazolidine (B150603) ring for Cys.[1][2] The resulting cyclic structure mimics the conformation of proline, hence the name "pseudoproline" (ψ-Pro).[1]

These building blocks are typically introduced into the peptide sequence as pre-formed Fmoc-protected dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH). This is because direct acylation of the hindered nitrogen within the pseudoproline ring is often inefficient, leading to low coupling yields.[7][8][9] The pseudoproline moiety serves a dual function: it temporarily protects the side chain of Ser, Thr, or Cys and acts as a solubilizing agent to improve coupling rates.[2][10] The ring structure is stable under the mildly acidic conditions used for cleavage from specific resins (like 2-chlorotrityl) but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final deprotection step, regenerating the native amino acid residue.[1][7][8]

Caption: Formation of a Serine-based Pseudoproline Dipeptide.

Mechanism of Action

The primary function of a pseudoproline dipeptide is to disrupt the formation of secondary structures, particularly β-sheets, during SPPS.[1][3] This is achieved through a distinct conformational impact on the peptide backbone.

-

Conformational Kink : The five-membered oxazolidine or thiazolidine ring imposes a rigid "kink" in the peptide chain, much like a native proline residue.[1][7][8]

-

Cis-Amide Bond Preference : This kink structure favors a cis-amide bond conformation with the preceding amino acid residue, as opposed to the more common trans conformation.[1][10]

-

Disruption of Hydrogen Bonding : The combination of the backbone kink and the cis-amide bond disrupts the regular pattern of inter-chain hydrogen bonds that are essential for the formation and stabilization of β-sheet aggregates.[1][7][8]

-

Enhanced Solvation : By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP).[1] This improved solvation ensures that the N-terminal amino group is accessible for subsequent coupling reactions.[1]

-

Improved Kinetics : The enhanced accessibility of the reactive sites leads to more efficient and complete acylation and deprotection steps, resulting in higher yields and purer crude products.[1][4][5]

Caption: Mechanism of Pseudoproline-Mediated Synthesis Improvement.

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides has a significant and measurable impact on the outcomes of challenging peptide syntheses. While exact improvements are sequence-dependent, the literature provides compelling evidence of their efficacy. In the synthesis of highly aggregated sequences, the insertion of a single pseudoproline has been reported to achieve up to a 10-fold increase in product yield.[4][11]

| Parameter | Standard SPPS (Difficult Sequence) | SPPS with Pseudoproline Dipeptides | Rationale for Improvement |

| Crude Product Purity | Low, often with multiple deletion sequences. | Significantly higher, with the target peptide as the major product. | Minimized aggregation leads to more complete coupling and deprotection steps.[1][4] |

| Overall Yield | Can be extremely low (<5%) or result in complete synthesis failure. | Dramatically increased; enables synthesis of previously inaccessible peptides.[2][4] | Improved reaction kinetics and enhanced solubility of the peptide chain.[1][5] |

| Solubility | Poor solubility of the growing peptide-resin complex and the final crude product. | Markedly improved solubility in synthesis solvents and purification buffers.[1][7] | The backbone kink disrupts hydrophobic collapse and intermolecular interactions.[1] |

| HPLC Purification | Complex chromatograms requiring extensive and often difficult purification. | Simplified chromatograms, making purification faster and more efficient.[4][5] | Higher purity of the crude product reduces the burden on the purification step. |

Case Studies:

-

Human Amylin (hAmylin/hIAPP): The synthesis of this highly amyloidogenic 37-residue peptide is nearly impossible with standard Fmoc-SPPS. The incorporation of pseudoproline dipeptides enabled its successful synthesis with high yield and purity.[1][9]

-

RANTES (24-91): A 68-amino-acid chemokine with high aggregation propensity was efficiently synthesized by combining pseudoproline dipeptides with a PEG-based ChemMatrix resin.[1]

-

Caveolin-1 Fragment: A 54-amino-acid fragment of this protein, which was difficult to synthesize due to aggregation, was successfully produced by optimizing pseudoproline positioning.[1]

Experimental Protocol: Incorporation of a Pseudoproline Dipeptide

This section provides a generalized protocol for the manual incorporation of an Fmoc-protected pseudoproline dipeptide into a peptide sequence during standard Fmoc-SPPS.

5.1 Materials and Reagents

-

Resin: Low-aggregation resins such as 2-chlorotrityl, Sieber, or PEG-based resins (e.g., ChemMatrix) are recommended.[1]

-

Fmoc-Pseudoproline Dipeptide: e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH.

-

Coupling Reagents: Standard phosphonium (B103445) or aminium-based reagents (e.g., HBTU, HATU, PyBOP) or carbodiimides (e.g., DIC/HOBt).[1]

-

Base: Diisopropylethylamine (DIPEA).

-

Solvents: High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Deprotection Solution: 20% Piperidine (B6355638) in DMF.

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

5.2 Protocol Steps

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

-

Pseudoproline Dipeptide Coupling:

-

In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 eq.) in a minimal volume of DMF.

-

Add the base (e.g., DIPEA, 6-10 eq.) to the activation mixture.

-

Immediately add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. Microwave-assisted coupling can also be employed to accelerate the reaction.[1]

-

-

Monitoring the Coupling: Perform a qualitative test (e.g., Ninhydrin or TNBS test) to confirm the completion of the coupling reaction. If the test is positive, indicating incomplete reaction, the coupling step can be repeated.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Continue with the standard cycle of Fmoc deprotection and coupling for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the full sequence is assembled, wash the resin with DCM and dry it.

-

Treat the resin with a TFA-based cleavage cocktail for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the conversion of the pseudoproline's oxazolidine/thiazolidine ring back to its native Ser/Thr/Cys residue.[1][8]

-

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using standard techniques such as reverse-phase HPLC.

-

Validation: Confirm the identity and purity of the final peptide using mass spectrometry and HPLC.[1]

Caption: SPPS Workflow for Pseudoproline Dipeptide Incorporation.

Guidelines for Optimal Use

Experience has led to the development of several empirical guidelines for the strategic placement of pseudoproline dipeptides to maximize their effectiveness:

-

Spacing: To effectively disrupt aggregation along the entire peptide chain, it is optimal to space pseudoproline dipeptides every 5-6 residues.[4][7][11]

-

Minimum Distance: A minimum separation of 2 residues should be maintained between two pseudoproline units or between a pseudoproline and a native proline.[1][4][7]

-

Placement Before Hydrophobic Regions: Inserting a pseudoproline immediately before a known hydrophobic or aggregation-prone sequence can be particularly effective at enhancing solubility and coupling efficiency through that difficult region.[1][4][7]

Conclusion

Pseudoproline dipeptides are indispensable tools in modern peptide synthesis.[5][11] By introducing a temporary, reversible kink in the peptide backbone, they effectively disrupt the intermolecular aggregation that plagues the synthesis of difficult sequences.[2][8] Their use leads to significant improvements in coupling efficiency, crude purity, and overall yield, simplifying subsequent purification efforts.[4][11] The strategic incorporation of these building blocks has expanded the horizons of SPPS, enabling the routine synthesis of long, hydrophobic, and complex peptides that are crucial for research, diagnostics, and the development of novel peptide-based therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. Content Not Available [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. merckmillipore.com [merckmillipore.com]

The Role of Pseudoproline Dipeptides in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the propensity of the growing peptide chain to aggregate. This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete reactions, low yields, and difficult purification. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges by temporarily introducing a "kink" into the peptide backbone, thereby disrupting secondary structure formation and enhancing solubility. This technical guide provides an in-depth overview of the mechanism of action of pseudoproline dipeptides, their impact on peptide synthesis, and detailed protocols for their application and the assessment of their efficacy.

Core Mechanism of Action: Disrupting Aggregation at the Molecular Level

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1] This cyclic structure mimics the constrained conformation of proline. The primary mechanism of action involves the introduction of a conformational bend in the peptide backbone, which disrupts the hydrogen bonding patterns necessary for the formation of β-sheets.[1]

The key mechanistic features include:

-

Induction of a Cis-Amide Bond: The five-membered ring of the pseudoproline moiety favors a cis conformation of the preceding amide bond, similar to proline. This contrasts with the predominantly trans conformation found in linear peptides, effectively breaking the planarity required for β-sheet formation.[1]

-

Steric Disruption: The bulky cyclic structure acts as a steric wedge, physically preventing adjacent peptide chains from aligning and aggregating.

-

Enhanced Solvation: By disrupting aggregation, the peptide-resin matrix remains more solvated, allowing for improved diffusion of reagents to the reactive N-terminus of the growing peptide chain.[1] This leads to more efficient coupling and deprotection steps.

The transient nature of this modification is crucial; the native serine, threonine, or cysteine residue is regenerated upon final cleavage of the peptide from the solid support with trifluoroacetic acid (TFA).[1]

Caption: Mechanism of action of pseudoproline dipeptides in preventing aggregation.

Quantitative Impact on Peptide Synthesis

The incorporation of pseudoproline dipeptides has a demonstrably positive impact on the synthesis of "difficult" peptides that are prone to aggregation. This is reflected in significant improvements in crude peptide purity and overall yield.

| Peptide Sequence | Synthesis Strategy | Crude Yield/Purity | Reference |

| Human Amylin (IAPP) (8-37) | Standard Fmoc-SPPS | Traces of desired product | [2][3][4] |

| With Pseudoproline Dipeptides | Successful synthesis with high yield | [2][3][4] | |

| Amyloid Beta (Aβ1-42) | Standard Fmoc-SPPS | 33% | [5] |

| With Pseudoproline Dipeptides | 57% | [5] | |

| Difficult Model Peptide | Standard Fmoc-SPPS | Poor results, multiple deletions | [6] |

| With Pseudoproline Dipeptides | Significant improvement in yield and purity | [6] |

Experimental Protocols

Synthesis of Pseudoproline Dipeptides (General Procedure)

While many pseudoproline dipeptides are commercially available, they can be synthesized through two primary strategies:

-

In Situ Acylation: This involves the acylation of a pre-formed oxazolidine or thiazolidine ring. However, this method can suffer from low coupling yields due to the steric hindrance of the cyclic amine.[1]

-

Direct Insertion (Post-Insertion): This more common and efficient method involves the formation of the pseudoproline ring after the dipeptide has been formed.[1]

Example: Synthesis of Fmoc-Xaa-Ser(ψMe,MePro)-OH

-

Dipeptide Formation: Synthesize the dipeptide Fmoc-Xaa-Ser-OH using standard solution-phase peptide coupling methods.

-

Cyclization:

-

Suspend the purified dipeptide in a suitable solvent (e.g., dichloromethane (B109758) or THF).

-

Add an excess of 2,2-dimethoxypropane (B42991) and a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

-

-

Work-up and Purification:

-

Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

-

Solid-Phase Peptide Synthesis (SPPS) Incorporating Pseudoproline Dipeptides

This protocol outlines the manual Fmoc-SPPS of a peptide, incorporating a pseudoproline dipeptide.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Yaa(ψPro)-OH (pseudoproline dipeptide)

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent: Methanol, Diethyl ether

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Kaiser Test (Optional but Recommended):

-

Take a small sample of resin beads.

-

Wash with ethanol.

-

Add the Kaiser test reagents and heat. A blue color indicates the presence of a free primary amine.

-

-

Amino Acid Coupling (Standard):

-

Dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (3 eq.), and HOBt (if applicable, 3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm complete coupling (absence of blue color).

-

-

Pseudoproline Dipeptide Coupling:

-

Couple the Fmoc-Xaa-Yaa(ψPro)-OH using the same procedure as a standard amino acid.

-

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail and agitate for 2-3 hours at room temperature. This step also cleaves the pseudoproline ring, regenerating the native Ser, Thr, or Cys residue.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Caption: Experimental workflow for SPPS incorporating pseudoproline dipeptides.

Assessment of Peptide Aggregation: Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils, which are a hallmark of peptide aggregation.

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[7][8]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ThT (e.g., 1 mM in water).

-

Prepare a working solution of ThT in a suitable buffer (e.g., 25 µM ThT in PBS, pH 7.4).

-

Dissolve the peptide to be tested in the appropriate buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add the peptide solution to the ThT working solution.

-

Include a control with buffer and ThT only.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, with or without shaking, to induce aggregation.

-

Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~450 nm, emission ~485 nm).[7]

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time. An increase in fluorescence indicates peptide aggregation.

-

Determination of Peptide Yield and Purity

a) Peptide Quantification: Bicinchoninic Acid (BCA) Assay

The BCA assay is a colorimetric method for determining the total concentration of protein or peptide in a solution.

Principle: In an alkaline environment, the peptide bonds in the peptide reduce Cu²⁺ to Cu⁺. The bicinchoninic acid then chelates with the Cu⁺, forming a purple-colored complex that absorbs light at 562 nm. The absorbance is directly proportional to the peptide concentration.[9][10]

Protocol:

-

Standard Preparation: Prepare a series of standards of known concentration using a standard protein (e.g., Bovine Serum Albumin, BSA).

-

Working Reagent Preparation: Mix the BCA reagents according to the manufacturer's instructions.

-

Assay:

-

Add the standards and the unknown peptide samples to a 96-well plate.

-

Add the BCA working reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 562 nm.

-

-

Calculation: Generate a standard curve by plotting the absorbance of the standards versus their concentration. Use the equation of the line to calculate the concentration of the unknown peptide sample.

b) Purity Analysis: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of a synthetic peptide.

Principle: The peptide sample is passed through a column with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in a polar mobile phase (e.g., water with 0.1% TFA) is used to elute the peptides. Peptides are separated based on their hydrophobicity.

Protocol:

-

Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase.

-

HPLC Analysis:

-

Inject the sample onto the RP-HPLC system.

-

Run a linear gradient of increasing acetonitrile (B52724) concentration.

-

Detect the eluting peptides using a UV detector, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).

-

-

Purity Calculation: The purity of the peptide is calculated by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.[11]

Logical Relationships and Benefits

The use of pseudoproline dipeptides offers a cascade of benefits that ultimately lead to a more efficient and successful peptide synthesis.

Caption: Logical flow of benefits from using pseudoproline dipeptides.

Conclusion

Pseudoproline dipeptides are an indispensable tool in modern peptide chemistry, particularly for the synthesis of long and aggregation-prone sequences. Their mechanism of action, centered on the temporary disruption of secondary structures, directly translates to tangible improvements in synthesis efficiency, yield, and purity. By understanding the principles behind their use and employing the detailed protocols outlined in this guide, researchers and drug development professionals can significantly enhance their capabilities in producing complex and challenging peptides.

References

- 1. chempep.com [chempep.com]

- 2. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 8. Thioflavin T spectroscopic assay [assay-protocol.com]

- 9. BCA Assay for Protein Determination [nfsc4500101groupa.weebly.com]

- 10. qb3.berkeley.edu [qb3.berkeley.edu]

- 11. resolvemass.ca [resolvemass.ca]

The Strategic Use of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH in Mitigating Peptide Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant hurdle, often leading to low yields, purification challenges, and, in some cases, complete synthesis failure. This is particularly prevalent in "difficult sequences," which are rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets on the resin support. This technical guide provides an in-depth exploration of a powerful tool to overcome these challenges: the pseudoproline dipeptide, specifically Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH. We will delve into its mechanism of action, provide quantitative data on its efficacy, detail experimental protocols for its application, and illustrate key concepts with diagrams to offer a comprehensive resource for researchers in peptide chemistry and drug development.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. The iterative nature of SPPS, however, where the growing peptide chain is covalently attached to an insoluble resin, can foster inter- and intra-chain interactions. These interactions can lead to the formation of aggregates, primarily through the formation of β-sheet structures, which can physically obstruct reactive sites, leading to incomplete coupling and deprotection steps.[1][2] This phenomenon is a major contributor to the synthesis of "difficult sequences."[1][2]

To address this, various strategies have been developed, including the use of specialized resins, elevated temperatures, and chaotropic agents. Among the most effective and elegant solutions is the incorporation of pseudoproline dipeptides.[3][4] These modified building blocks act as "kink-inducers" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[5]

This compound: A Key Building Block

This compound is a specific pseudoproline dipeptide designed for incorporation at a Gln-Thr sequence.[6] It consists of a glutamine residue with a trityl (Trt) protecting group on its side chain, linked to a threonine residue that has been modified to form a dimethyl-substituted oxazolidine (B1195125) ring, the "pseudoproline" moiety (Psi(Me,Me)pro).[6]

The key features of this dipeptide are:

-

Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus allows for its seamless integration into standard Fmoc-based SPPS protocols.

-

Trityl (Trt) Group: This bulky protecting group on the glutamine side chain prevents undesirable side reactions during synthesis.

-

Pseudoproline (Psi(Me,Me)pro) Moiety: The cyclic oxazolidine structure derived from threonine is the core of its anti-aggregating properties. This structure is stable throughout the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection step, regenerating the native threonine residue.[4]

Mechanism of Action: Disrupting Aggregation at the Molecular Level

The primary function of the pseudoproline dipeptide is to disrupt the formation of β-sheet structures, which are the main culprits in peptide aggregation during SPPS.[4] It achieves this through a conformational "kink" introduced into the peptide backbone.[5] This kink disrupts the regular hydrogen bonding patterns required for stable β-sheet formation between peptide chains attached to the resin.[4]

By preventing aggregation, the pseudoproline dipeptide ensures that the N-terminus of the growing peptide chain remains accessible for subsequent coupling reactions, leading to higher yields and purity of the final product.[4]

Figure 1: Disruption of β-sheet formation by a pseudoproline-induced "kink".

Quantitative Data: Evidence of Improved Synthesis Outcomes

The inclusion of pseudoproline dipeptides has been demonstrated to significantly improve the outcomes of difficult peptide syntheses. A notable example is the synthesis of the Pan-DR-binding epitope (PADRE) peptide.

Table 1: Comparison of Elongation Yields in the Synthesis of PADRE Peptide [3]

| Synthesis Strategy | Resin | Elongation Yield (%) |

| Standard Fmoc Amino Acids | Rink Amide | Low (details not specified) |

| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Rink Amide | Significantly Improved |

| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH & PEGA Resin | Rink Amide PEGA | 87 |

Note: While this example uses a Trp-Thr pseudoproline, the principle and expected improvement for a Gln-Thr sequence are analogous.

In another challenging synthesis, that of the amyloid beta-peptide (Aβ42), the use of pseudoprolines resulted in a crude yield of 57%, a marked improvement over the 33% yield obtained with standard Fmoc-SPPS.

Experimental Protocols

The incorporation of this compound into an SPPS protocol is straightforward and compatible with most standard automated and manual synthesizers.

General SPPS Workflow with Pseudoproline Dipeptide

Figure 2: General workflow for SPPS incorporating a pseudoproline dipeptide.

Detailed Protocol for a Synthesis Cycle

The following is a representative protocol for a manual SPPS cycle. Automated synthesizer protocols will follow a similar logic.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 eq.).

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test (should be negative).

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

-

Repeat: Proceed to the next deprotection and coupling cycle.

Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Trt and the pseudoproline moiety, are removed.

Recommended Cleavage Cocktail (Reagent B): [1]

This cocktail is particularly suitable for peptides containing trityl-protected residues.

| Component | Volume Percentage |

| Trifluoroacetic Acid (TFA) | 88% |

| Phenol | 5% |

| Water | 5% |

| Triisopropylsilane (TIPS) | 2% |

Procedure:

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).

Conclusion

This compound and other pseudoproline dipeptides are invaluable tools for overcoming the challenges of peptide aggregation in SPPS. By introducing a temporary "kink" in the peptide backbone, they effectively disrupt the formation of β-sheet structures, leading to significantly improved yields and purities of "difficult sequences." The ease of their incorporation into standard Fmoc-SPPS protocols and their compatibility with standard cleavage conditions make them a highly practical and effective solution for researchers, scientists, and drug development professionals working to synthesize complex and aggregation-prone peptides. The strategic use of these building blocks can streamline the synthesis process, reduce the need for troubleshooting, and ultimately accelerate the discovery and development of new peptide-based therapeutics.

References

An In-depth Guide to the Role of the Ψ(Me,Me)pro Moiety in Peptide Conformation

Executive Summary: Peptides represent a promising class of therapeutic agents, but their inherent flexibility often leads to poor metabolic stability and reduced binding affinity. Constraining peptide conformation is a key strategy to overcome these limitations. The pseudoproline or Ψ(Me,Me)pro moiety, a gem-dimethylated proline analog, has emerged as a powerful tool for inducing specific, predictable, and stable secondary structures, particularly β-turns. This guide details the structural basis of its conformational effects, presents quantitative data on its structural impact, outlines key experimental protocols for its use, and illustrates its mechanism of action and application in drug design.

Introduction to Peptide Conformational Constraint

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, peptides often exist as a dynamic ensemble of conformations, which can hinder their interaction with specific biological targets. By introducing rigid structural elements, medicinal chemists can lock a peptide into its bioactive conformation, leading to several advantages:

-

Enhanced Binding Affinity: Pre-organizing the peptide for receptor binding reduces the entropic penalty upon association.

-

Increased Selectivity: A rigid conformation can improve discrimination between different receptor subtypes.

-

Improved Metabolic Stability: Constrained structures can mask cleavage sites recognized by proteases, thereby extending the peptide's half-life.

Proline is a natural conformational restrictor, but synthetic analogs like pseudoprolines offer even greater control.[1] The Ψ(Me,Me)pro moiety, formed by reacting a serine or threonine residue with a ketone or its equivalent, creates a five-membered oxazolidine (B1195125) ring that acts as a proline mimic.[2][3] This modification has profound effects on the local peptide backbone.

The Ψ(Me,Me)pro Moiety: A Tool for Structural Control

The core utility of the Ψ(Me,Me)pro moiety lies in its ability to disrupt aggregation-prone sequences during solid-phase peptide synthesis (SPPS) and to rigidly control the peptide backbone conformation in the final product.[3][4]

2.1 Chemical Structure and Synthesis The Ψ(Me,Me)pro moiety is typically formed from a serine (Ser) or threonine (Thr) residue. The side-chain hydroxyl group and the backbone amide nitrogen of the Ser/Thr residue are cyclized with acetone (B3395972) or dimethoxypropane to form a gem-dimethylated oxazolidine ring.[3] This structure is a type of pseudoproline.

This modification is often introduced during SPPS using pre-formed Fmoc-Xaa-Yaa(ΨMe,MePro)-OH dipeptide building blocks, where Yaa is Ser or Thr.[5][6] This approach circumvents the difficulty of acylating the sterically hindered nitrogen of the oxazolidine ring and efficiently extends the peptide chain by two residues in a single coupling step.[5] The pseudoproline ring is stable to the basic conditions used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native Ser or Thr residue.[3]

2.2 Conformational Properties and β-Turn Induction The primary conformational effect of the Ψ(Me,Me)pro moiety is the strong stabilization of a cis-amide bond N-terminal to the pseudoproline residue. This cis bond, combined with the steric constraints imposed by the gem-dimethyl groups on the oxazolidine ring, forces the peptide backbone into a well-defined kink. This geometry is ideal for nucleating a β-turn, a common secondary structure motif crucial for molecular recognition events.[7] A β-turn reverses the direction of the peptide chain, a key feature in folded proteins and cyclic peptides.

The Ψ(Me,Me)pro moiety preferentially induces a Type VI β-turn, which is characterized by a cis-amide bond at the i+2 position.[8] This predictable induction of a specific turn type makes it an invaluable tool in rational peptide design.[9]

Quantitative Conformational Analysis

The conformational effects of the Ψ(Me,Me)pro moiety have been quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Table 1: Representative Dihedral Angle Constraints for a Ψ(Me,Me)pro Moiety The following table summarizes typical backbone dihedral angles for a peptide segment containing a Ψ(Me,Me)pro moiety, which are indicative of a β-turn structure.

| Dihedral Angle | Typical Value (Degrees) | Consequence |

| ω (i+1) | ~0° | cis-amide bond preceding the pseudoproline |

| φ (i+2) | -60° to -90° | Restricted rotation due to the ring structure |

| ψ (i+2) | -30° to 60° | Restricted rotation due to the ring structure |

| φ (i+3) | -90° to -120° | Positioned to accept a hydrogen bond |

Note: Data is synthesized from general principles of β-turn structures induced by proline analogs. Specific values can vary based on the peptide sequence.

Table 2: Representative NMR Data for β-Turn Characterization NMR spectroscopy is a primary tool for determining peptide structure in solution.[10][11] The following parameters are key indicators of a β-turn.

| NMR Parameter | Observation | Interpretation |

| ³J(Hα,Hβ) Coupling Constant | Small value (< 5 Hz) for residue i+1/i+2 | Constrained φ angle consistent with a turn |

| NOE/ROE contacts | Strong dαN(i, i+2) or dNN(i, i+2) cross-peaks | Protons are close in space, defining the turn |

| Temperature Coefficient (dδ/dT) | Small value (< -4.5 ppb/K) for an amide proton | Amide proton is shielded from solvent (H-bonded) |

Key Experimental Methodologies

4.1 Peptide Synthesis with Ψ(Me,Me)pro Building Blocks This protocol outlines the incorporation of a pseudoproline dipeptide during automated Fmoc solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Dipeptide Coupling: Dissolve the Fmoc-Xaa-Yaa(ΨMe,MePro)-OH dipeptide building block and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours.[6]

-

Washing: Wash the resin with DMF.

-

Chain Elongation: Repeat steps 2-5 for the remaining amino acids in the sequence.

-

Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane. This removes the peptide from the resin and cleaves the oxazolidine ring to regenerate the native Ser/Thr residue.[3]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final peptide using mass spectrometry.[12]

4.2 NMR Spectroscopic Analysis for Conformation Determination [13]

-

Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable NMR solvent (e.g., H₂O/D₂O 90/10 or a buffered solution) to a final concentration of 1-10 mM.

-

1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled proton spin systems corresponding to individual amino acid residues.

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify protons that are close in space (< 5 Å). This is critical for determining the 3D fold. Key cross-peaks for a β-turn include those between the α-proton of residue i and the amide proton of residue i+2 or i+3.

-

Structure Calculation: Use the distance restraints derived from NOESY/ROESY peak intensities, along with dihedral angle restraints from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Visualizing the Impact and Workflow

The following diagrams illustrate the mechanism and application of the Ψ(Me,Me)pro moiety.

Conclusion

The Ψ(Me,Me)pro moiety is a highly effective and versatile tool in peptide chemistry and drug design.[1] Its ability to predictably induce a stable β-turn conformation by enforcing a cis-amide bond provides a powerful strategy for overcoming the inherent flexibility of peptides. By pre-organizing peptides into their bioactive structures, researchers can significantly enhance binding affinity, receptor selectivity, and metabolic stability. The use of pre-formed dipeptide building blocks simplifies its integration into standard solid-phase peptide synthesis protocols, making this advanced conformational constraint accessible for a wide range of applications, from fundamental biochemical studies to the development of next-generation peptide therapeutics.

References

- 1. Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design | CHIMIA [chimia.ch]

- 2. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc-Gly-Ser(psiMe,Mepro)-OH Novabiochem® [sigmaaldrich.com]

- 6. real.mtak.hu [real.mtak.hu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Strategic Advantage of Fmoc-Protected Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the use of Fmoc-protected pseudoproline dipeptides represents a significant leap forward in overcoming common synthetic challenges. These specialized building blocks are instrumental in enhancing the efficiency and success rate of Solid-Phase Peptide Synthesis (SPPS), particularly for long, complex, and aggregation-prone sequences. This guide provides a comprehensive overview of the core benefits, underlying mechanisms, and practical application of Fmoc-pseudoproline dipeptides.

Fmoc-protected pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This modification induces a "kink" in the peptide backbone, similar to that of a proline residue, which disrupts the formation of secondary structures like β-sheets that are a primary cause of peptide aggregation during synthesis.[1][2] By mitigating aggregation, these dipeptides improve the solvation of the growing peptide chain, leading to more efficient coupling reactions, higher yields, and greater purity of the final product.[1][3]

Core Benefits and Mechanism of Action

The introduction of pseudoproline dipeptides into a peptide sequence offers a multitude of advantages that address critical bottlenecks in SPPS. The primary mechanism of action is the disruption of inter- and intramolecular hydrogen bonding that leads to the formation of β-sheet structures, a common cause of aggregation in growing peptide chains.[1][3] The proline-like kink introduced by the oxazolidine or thiazolidine ring favors a cis-amide bond conformation over the trans-conformation, effectively breaking the regular secondary structure.[1] This disruption prevents the peptide chains from sticking together, thereby improving their solubility and the accessibility of the N-terminal for subsequent coupling reactions.[1][2]

The benefits of this approach are multifaceted:

-

Increased Yield and Purity: By preventing aggregation, Fmoc-pseudoproline dipeptides significantly improve the efficiency of coupling and deprotection steps, leading to a higher yield of the desired peptide and a reduction in deletion sequences and other impurities.[1][3] In the synthesis of highly aggregated sequences, the use of pseudoproline dipeptides has been reported to increase product yield by up to 10-fold.[4]

-

Enhanced Solubility: Peptides incorporating pseudoproline dipeptides exhibit improved solubility in the organic solvents used during SPPS, which facilitates more efficient and complete reactions.[1]

-

Simplified Purification: The higher purity of the crude peptide product simplifies the subsequent purification process, typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Facilitated Synthesis of "Difficult" Peptides: Long peptides, hydrophobic sequences, and those prone to aggregation are notoriously challenging to synthesize. Fmoc-pseudoproline dipeptides have enabled the successful synthesis of numerous "difficult" peptides that were previously inaccessible using standard methods.[1][6] Notable examples include the successful synthesis of the 37-residue Human Amylin and the 68-amino acid chemokine RANTES, where conventional methods yielded only trace amounts of the desired product.[1][7]

Quantitative Data on the Impact of Fmoc-Pseudoproline Dipeptides

The following tables summarize the quantitative improvements observed in peptide synthesis with the incorporation of Fmoc-pseudoproline dipeptides.

| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |

| Human Amylin (8-37) | Standard Fmoc-SPPS | Traces | Low | [1][7] |

| Human Amylin (8-37) | With Fmoc-pseudoproline dipeptides | High | High enough for subsequent air oxidation | [1][7] |

| Model "Difficult" Peptide | Standard Fmoc-SPPS | 5% | 45% | [4] |

| Model "Difficult" Peptide | With Fmoc-pseudoproline dipeptides | 26% | 91% | [4] |

| RANTES (1-68) | Standard Fmoc-SPPS on Polystyrene Resin | Failed | N/A | [8] |

| RANTES (1-68) | With Fmoc-pseudoproline dipeptides on ChemMatrix Resin | Successful | High | [8] |

Experimental Protocols

General Fmoc-SPPS Protocol Incorporating Pseudoproline Dipeptides

This protocol outlines the general steps for manual Fmoc-SPPS of a peptide incorporating an Fmoc-pseudoproline dipeptide.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., 100-200 mesh Rink Amide or 2-chlorotrityl resin) in a reaction vessel.[9]

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour at room temperature.[9]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.[9]

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution and repeat the treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

3. Amino Acid and Pseudoproline Dipeptide Coupling:

-

Dissolve 3-5 equivalents of the Fmoc-amino acid or Fmoc-pseudoproline dipeptide and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[2]

-

Add 6-10 equivalents of a base such as N,N-diisopropylethylamine (DIEA) to the solution.[2]

-

Add the activated amino acid/dipeptide solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The coupling of the sterically hindered pseudoproline dipeptide may require a longer reaction time or double coupling.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10-20 minutes.

-

Wash the resin with DMF.

5. Final Deprotection:

-

After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

6. Cleavage and Deprotection:

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[10]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate the mixture for 2-3 hours at room temperature.[11] The oxazolidine/thiazolidine ring of the pseudoproline is cleaved under these acidic conditions to regenerate the native Ser, Thr, or Cys residue.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

7. Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

-

Purify the peptide by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.[5]

-

Collect the fractions containing the pure peptide and verify the purity by analytical RP-HPLC.

-

Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[12]

-

Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualizing the Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows in the synthesis and analysis of peptides using Fmoc-pseudoproline dipeptides.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-pseudoproline dipeptides.

Caption: Workflow for the purification and analysis of synthetic peptides.

References

- 1. chempep.com [chempep.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Chemical synthesis and characterization of chemokine RANTES and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the pseudoproline dipeptide, Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the production of complex and aggregation-prone peptides.[1] A thorough understanding of its solubility is paramount for optimizing synthesis protocols and ensuring the efficient production of high-purity therapeutic peptides.

Core Concepts: The Role of Pseudoproline Dipeptides in Enhancing Solubility

This compound belongs to a class of compounds known as pseudoproline dipeptides. These specialized dipeptides are designed to temporarily introduce a "kink" into the growing peptide backbone during synthesis. This structural disruption is achieved by the oxazolidine (B1195125) ring formed from the threonine residue.[2][3] This kink effectively disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation and poor solubility during synthesis.[1][2] By preventing aggregation, pseudoproline-containing peptides exhibit enhanced solvation and improved accessibility for subsequent coupling reactions.[1]

The benefits of utilizing pseudoproline dipeptides like this compound in peptide synthesis are significant and include:

-

Improved Solubility: Peptides incorporating pseudoprolines show enhanced solubility in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1]

-

Increased Coupling Efficiency: By minimizing aggregation, the N-terminal amine of the growing peptide chain remains more accessible, leading to more efficient and complete coupling reactions.[1]

-

Higher Purity of Crude Product: Improved coupling efficiency translates to a reduction in deletion sequences and other impurities, simplifying the purification process.[1]

-

Facilitation of Difficult Syntheses: They are particularly valuable in the synthesis of long, hydrophobic, or otherwise aggregation-prone "difficult sequences".[4]

Qualitative Solubility Characteristics

While specific quantitative solubility data for this compound is not extensively published, qualitative descriptions consistently highlight its favorable solubility profile in organic solvents commonly used in peptide synthesis. It is expected to be readily soluble in DMF, NMP, and dimethyl sulfoxide (B87167) (DMSO). Its large, protected nature, conferred by the Fmoc, Trt, and pseudoproline moieties, suggests poor solubility in aqueous solutions.

For comparison, the parent compound, Fmoc-Gln(Trt)-OH, is noted to have good solubility in most organic solvents and dissolves readily in standard peptide synthesis reagents, being significantly more soluble in DMF than its unprotected counterpart, Fmoc-Gln-OH.[5][6] The addition of the Thr(Psi(Me,Me)pro) moiety is designed to further enhance the solubility of the growing peptide chain to which it is attached.[1]

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of this compound in a given solvent. This method can be adapted to generate quantitative data.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

-

Pipettes

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube.[7]

-

Record the exact mass of the dipeptide.

-

Allow the dipeptide and the solvent to equilibrate to the desired experimental temperature.

-

-

Solubilization:

-

Add a small, precise volume of the solvent to the microcentrifuge tube (e.g., 100 µL).

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[8]

-

If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[7] Sonication can help break up aggregates and enhance solubility.[7]

-

Visually inspect the solution. A completely dissolved sample will be a clear, particulate-free solution.

-

-

Incremental Solvent Addition:

-

If the dipeptide has not fully dissolved, add another small, precise aliquot of the solvent (e.g., 50 µL).

-

Repeat the vortexing and sonication steps.

-

Continue this incremental addition of the solvent until the dipeptide is completely dissolved.

-

Record the total volume of solvent added.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of Dipeptide (mg) / Total Volume of Solvent (mL)

-

This can also be expressed in molarity if the molecular weight is known (MW of this compound is approximately 751.87 g/mol ).[9]

-

-

Observations:

-

Note any changes in the solution's appearance, such as color change or the formation of a gel, which may indicate partial solubility or suspension.

-

Data Presentation

While specific experimental data is not available in the literature, a hypothetical table for presenting such data is provided below.

| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Molar Solubility (M) | Observations |

| DMF | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| NMP | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| DMSO | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |

| Water | 25 | [Experimental Value] | [Calculated Value] | Insoluble |

Visualizing the Role of this compound in SPPS

The following diagrams, generated using Graphviz, illustrate the mechanism by which pseudoproline dipeptides prevent peptide aggregation and the workflow for their incorporation in Fmoc-based solid-phase peptide synthesis.

Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.

Caption: Fmoc-SPPS workflow incorporating a pseudoproline dipeptide.

Conclusion

This compound is a valuable tool for overcoming challenges associated with peptide aggregation in solid-phase peptide synthesis. Its inherent design promotes solubility and enhances coupling efficiency, making it particularly suitable for the synthesis of "difficult" peptide sequences. While quantitative solubility data requires empirical determination, the qualitative evidence strongly supports its utility in standard organic solvents used in SPPS. The provided experimental protocol offers a framework for researchers to quantify its solubility in various solvent systems, thereby enabling the optimization of synthesis and purification processes in drug development and other research applications.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. biobasic.com [biobasic.com]

- 9. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® [sigmaaldrich.com]

understanding Fmoc and Trt protecting groups in peptide synthesis

An In-depth Technical Guide to Fmoc and Trt Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 9-fluorenylmethoxycarbonyl (Fmoc) and trityl (Trt) protecting groups, which are fundamental components of modern solid-phase peptide synthesis (SPPS). Understanding their distinct chemical properties, mechanisms, and strategic application is crucial for the successful synthesis of high-purity peptides for research, therapeutic, and diagnostic purposes.

The Core Principle: Orthogonal Protection in SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support.[1][2] The success of this methodology hinges on an "orthogonal" protection strategy. This principle dictates that different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[3][4]

The most prevalent strategy in SPPS today is the Fmoc/tBu approach.[4][5] In this scheme:

-

The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid. It is selectively removed at the beginning of each coupling cycle under mild basic conditions.[6][7]

-

Acid-labile groups , such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt), are used for the "permanent" protection of reactive amino acid side chains.[8] These groups remain intact throughout the synthesis and are removed simultaneously with cleavage of the peptide from the resin in a final step using strong acid.[7][8]

This orthogonality ensures that the N-terminus can be repeatedly deprotected for chain elongation without disturbing the sensitive side-chain functionalities.[5]

The Fmoc Group: Temporary Nα-Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for temporary α-amino protection in modern SPPS.[7] Its popularity stems from its stability towards acids and the mild, non-acidolytic conditions required for its removal.[9][10]

Protection and Deprotection Mechanism

Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[9][10]

Deprotection: The Fmoc group is rapidly cleaved by a base-mediated β-elimination mechanism.[5] A secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used.[9]

The mechanism proceeds in two steps:

-

A base abstracts the acidic proton on the fluorenyl ring system.[5][11]

-

This is followed by β-elimination, which releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[5]

The piperidine used for deprotection also acts as a scavenger, trapping the reactive DBF electrophile to form a stable adduct, which prevents it from undergoing side reactions with the newly liberated amine.[5]

Reaction Monitoring

The formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance, provides a convenient method for real-time monitoring of the deprotection step.[9][10] This allows for quantitative analysis to ensure the reaction has gone to completion before proceeding to the next coupling step.

The Trt Group: Acid-Labile Side-Chain Protection

The trityl (triphenylmethyl) group is a bulky, highly acid-labile protecting group widely used for the side chains of numerous amino acids in Fmoc-SPPS.[8][12] Its lability allows for removal under very mild acidic conditions, which can lead to purer peptides compared to those synthesized using only tBu-based protection, especially for sequences containing sensitive residues like Met and Trp.[13]

Applications and Advantages

The Trt group is the preferred side-chain protection for several amino acids:

-

Asparagine (Asn) and Glutamine (Gln): The Trt group protects the side-chain amide, preventing dehydration and nitrile formation during the activation step.[14][15] A significant advantage is that Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH exhibit greatly improved solubility in standard SPPS solvents compared to their unprotected counterparts.[14]

-

Histidine (His): Protecting the imidazole (B134444) side chain with Trt prevents N-acylation and significantly reduces the risk of racemization during coupling, a common problem with histidine.[7][14][16]

-

Cysteine (Cys): The Trt group effectively protects the highly nucleophilic thiol group, preventing oxidation and other side reactions.[6][17]

-

Serine (Ser) and Threonine (Thr): Trt groups can be used to protect the hydroxyl side chains and offer advantages in the synthesis of "difficult" sequences where tBu protection may hinder Fmoc removal.[12]

Deprotection Mechanism

The Trt group is cleaved via an acid-catalyzed SN1 reaction, typically during the final cleavage of the peptide from the resin using a cocktail containing trifluoroacetic acid (TFA).[8] This process generates a stable trityl carbocation. Due to the stability of this cation, the cleavage reaction can be reversible.[8][18] To prevent re-attachment of the Trt group to nucleophilic residues (like Cys or Trp) and to scavenge other cations generated from different protecting groups, "scavengers" such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT) are essential components of the cleavage cocktail.[18]

Data Presentation

Table 1: Comparison of Fmoc and Trt Protecting Groups

| Feature | Fmoc (9-fluorenylmethoxycarbonyl) | Trt (Trityl) |

| Type of Protection | Temporary Nα-amino protection[7] | "Permanent" side-chain protection[8] |

| Protected Group | Primary and secondary amines[9] | Thiols (Cys), Amides (Asn, Gln), Imidazole (His), Hydroxyls (Ser, Thr)[14] |

| Chemical Lability | Base-labile[9] | Highly Acid-labile[14] |

| Deprotection Reagent | 20% Piperidine in DMF[9] | Trifluoroacetic acid (TFA), often in cocktails[15] |

| Byproducts | Dibenzofulvene (DBF)[5] | Trityl carbocation[8] |

| Key Advantages | Orthogonal to acid-labile groups; allows UV monitoring[5][9] | Mild removal conditions; improves solubility of Asn/Gln; reduces racemization in His[12][14] |

Table 2: Common Amino Acids Protected by Trt in Fmoc-SPPS

| Amino Acid | Side Chain Functional Group | Rationale for Trt Protection |

| Asn, Gln | Amide | Prevents dehydration; greatly improves solubility of the Fmoc-amino acid.[14] |

| Cys | Thiol (Sulfhydryl) | Prevents oxidation and side reactions; cost-effective.[18] |

| His | Imidazole | Prevents side-chain acylation and minimizes racemization during coupling.[7][16] |

| Ser, Thr | Hydroxyl | Can improve coupling and deprotection efficiency in difficult sequences.[12] |

Table 3: Typical Deprotection Conditions

| Protecting Group | Reagent | Typical Concentration & Solvent | Typical Time | Notes & Potential Side Reactions |

| Fmoc | Piperidine | 20% (v/v) in DMF | 3-20 minutes[5][11] | Incomplete removal can lead to deletion sequences. Aspartimide formation can occur in sensitive sequences (e.g., Asp-Gly).[7] |

| Trt (on-resin) | TFA | 1-5% (v/v) in DCM with 1-5% TIS | 5 x 2 min washes | Allows for selective on-resin deprotection while other acid-labile groups (tBu, Boc) remain.[19] |

| Trt (global) | TFA Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | 1.5 - 4 hours[15][20] | Trityl cation must be scavenged by TIS or EDT to prevent re-attachment. N-terminal Asn(Trt) may require longer cleavage times.[15] |

Experimental Protocols

Protocol 1: Standard On-Resin Fmoc Deprotection

-

Swell the peptide-resin in DMF for 30-60 minutes.[20]

-